9,10-dibromoanthracene-2-sulfonyl Chloride

Photophysics Triplet harvesting Intersystem crossing

Researchers face challenges in selectively detecting chemiexcited triplet carbonyls versus singlet oxygen pathways. Standard anthracene sulfonates lack the heavy-atom effect required for triplet energy acceptance. This polyfunctional anthracene derivative solves this via 9,10-dibromo substitution. • **Key application:** Direct precursor to sodium 9,10-dibromoanthracene-2-sulfonate (DBAS), the gold-standard water-soluble triplet-energy reporter. DBAS enables IC₅₀-based antioxidant screening with chemiluminescence enhancement up to 4,500-fold. • **Orthogonal reactivity:** -SO₂Cl group for sulfonamide/sulfonate conjugation; C-Br bonds for Suzuki/Heck/Sonogashira cross-coupling at meso positions-eliminates protecting group strategies. • **Specifications:** ≥95% purity (research grade), moisture-sensitive yellow solid. Packaged under inert atmosphere; shipped on blue ice. BenchChem ensures reliable global delivery.

Molecular Formula C14H7Br2ClO2S
Molecular Weight 434.5 g/mol
CAS No. 210174-74-6
Cat. No. B013982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,10-dibromoanthracene-2-sulfonyl Chloride
CAS210174-74-6
Molecular FormulaC14H7Br2ClO2S
Molecular Weight434.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C3C=CC(=CC3=C2Br)S(=O)(=O)Cl)Br
InChIInChI=1S/C14H7Br2ClO2S/c15-13-9-3-1-2-4-10(9)14(16)12-7-8(20(17,18)19)5-6-11(12)13/h1-7H
InChIKeyAZFXTUUUGCMHGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9,10-Dibromoanthracene-2-sulfonyl Chloride: Core Properties & Procurement


9,10-Dibromoanthracene-2-sulfonyl chloride (CAS 210174-74-6) is a polyfunctional anthracene derivative with the molecular formula C₁₄H₇Br₂ClO₂S and a molecular weight of 434.53 g/mol . It belongs to the class of anthracene-2-sulfonyl chlorides, distinguished by the presence of bromine atoms at the 9- and 10-positions of the anthracene core alongside the electrophilic –SO₂Cl group at the 2-position [1]. The compound appears as a bright yellow solid, is soluble in chloroform and dichloromethane, and is moisture-sensitive, requiring storage at 2–8°C under inert atmosphere . Its computed boiling point is 544.6°C at 760 mmHg, with a density of 1.916 g/cm³ and a logP of approximately 6.53 [1]. Commercially, it is typically supplied at ≥95% purity for research use and serves primarily as a versatile synthetic intermediate in organic synthesis, medicinal chemistry, and materials science .

Three reactive sites –SO₂Cl for nucleophilic substitution, two C–Br for cross-coupling
Heavy-atom effect 9,10-dibromo substitution enables triplet-state photophysics
Storage & handling Moisture-sensitive; store at 2–8°C under inert atmosphere

9,10-Dibromoanthracene-2-sulfonyl Chloride: Why Substitutes Fail


The 9,10-dibromo substitution pattern is not a trivial structural variation but a functionally decisive modification of the anthracene core. The internal heavy-atom effect exerted by bromine at the meso positions profoundly alters photophysical behavior: 9,10-dibromoanthracene exhibits a reverse intersystem crossing (RISC) quantum yield (Φts) of 2.7×10⁻¹, approximately four orders of magnitude greater than unsubstituted anthracene (2.6×10⁻⁵) and ~18-fold greater than 9,10-dichloroanthracene (1.5×10⁻²) [1]. This translates into a mechanistic switch: the sulfonate derivative of this compound (DBAS) functions as a selective triplet carbonyl energy acceptor, whereas anthracene-2-sulfonate without bromine substitution operates as a singlet carbonyl acceptor [2]. Substituting 9,10-dibromoanthracene-2-sulfonyl chloride with anthracene-2-sulfonyl chloride (CAS 17407-98-6, MW 276.74) eliminates both the heavy-atom perturbation and the cross-coupling handles at the 9- and 10-positions, forfeiting orthogonal functionalization capability . Similarly, replacing bromine with chlorine (9,10-dichloroanthracene-2-sulfonyl chloride) yields a markedly weaker heavy-atom effect due to chlorine's smaller spin–orbit coupling constant, reducing triplet utilization efficiency [1]. These differences are intrinsic and cannot be compensated for by adjusting reaction conditions.

Property
Target (9,10-Dibromo)
Unbrominated Analog
RISC quantum yield (Φts)
~10⁴-fold higher than unsubstituted anthracene
Near-zero triplet utilization
Triplet acceptor function
Selective triplet carbonyl energy acceptor
Singlet acceptor only; misses triplet signals
Cross-coupling capability
2 aryl bromide handles for Pd catalysis
No cross-coupling sites

9,10-Dibromoanthracene-2-sulfonyl Chloride: Evidence vs. Closest Analogs


Reverse Intersystem Crossing (RISC) Quantum Yield

The RISC quantum yield from T₂→S₁ (Φts) was systematically measured for a series of anthracene derivatives. 9,10-Dibromoanthracene exhibits a Φts of 2.7×10⁻¹, representing a ~10,400-fold enhancement over unsubstituted anthracene (Φts = 2.6×10⁻⁵) and an ~18-fold enhancement over 9,10-dichloroanthracene (Φts = 1.5×10⁻²). 9-Methylanthracene and 9-phenylanthracene yield intermediate values of 3.6×10⁻⁴ and 4.7×10⁻⁴, respectively. The bromine substitution at the meso positions induces both level inversion of T₂ and S₁ and a strong internal heavy-atom effect, dramatically increasing spin–orbit coupling [1].

RISC Quantum Yield
Head-to-head
Φts = 2.7×10⁻¹
Supports triplet-harvesting material design
~10⁴-fold vs. anthracene; ~18-fold vs. 9,10-dichloro
Photophysics Triplet harvesting Intersystem crossing Heavy-atom effect OLED materials

Triplet vs. Singlet Carbonyl Acceptor Selectivity

In the horseradish peroxidase-catalyzed aerobic oxidation of 2-phenylpropanal to acetophenone, energy transfer occurred to 9,10-dibromoanthracene-2-sulfonate ion (DBAS)—a triplet carbonyl counter—but not to anthracene-2-sulfonate ion, which is classified as a singlet carbonyl acceptor. This differential behavior confirmed the triplet nature of the chemiexcited emitter and demonstrates that bromine substitution at the 9,10-positions is essential for triplet-state detection capability [1]. The enhanced chemiluminescence yield achieved with DBAS was approximately 4.5×10³-fold over the unsensitized reaction in lipoxygenase/arachidonate systems [2].

Triplet vs. Singlet Acceptor
Head-to-head
DBAS: ~4.5×10³-fold chemiluminescence enhancement
Essential for triplet carbonyl detection; unbrominated analog fails
Mechanistic switch confirmed in HRP and lipoxygenase systems
Chemiexcitation Triplet carbonyl detection Energy transfer Chemiluminescence Biochemical probes

Triplet-Energy Quenching Potency of Antioxidants

Using tetramethyl-1,2-dioxetane (TMD) as a thermal generator of triplet-state acetone and 9,10-dibromoanthracene-2-sulfonate (DBAS) as the triplet-energy reporter, quenching of DBAS luminescence by various natural compounds revealed three quantitative IC₅₀ clusters: ~50 μM (including sorbate, ferulic acid, and resveratrol), 200–500 μM, and >600 μM. This hierarchical classification provides a standardized, quantitative framework for ranking antioxidant compounds by their triplet-energy quenching capacity [1]. The DBAS-based assay thus enables direct, reproducible comparison of candidate triplet quenchers—a capability not accessible with non-brominated anthracene sulfonate reporters.

Antioxidant Quenching Potency
Class-level
Three IC₅₀ clusters: ~50 μM, 200–500 μM, >600 μM
Standardized ranking for triplet quencher screening
DBAS reporter required; non-brominated analogs non-functional
Triplet-state quenching Antioxidant screening Chemiexcitation DNA photodamage IC50 determination

Physicochemical Property Comparison: Dibromo vs. Unbrominated Analog

The presence of two bromine atoms increases the molecular weight from 276.74 g/mol (anthracene-2-sulfonyl chloride, CAS 17407-98-6) to 434.53 g/mol for the target compound—a 57% mass increase [1]. The boiling point rises from ~460°C (estimated for the unbrominated analog) to 544.6°C at 760 mmHg, and the density increases to 1.916 g/cm³ [1]. The computed logP increases from approximately 4.5 (anthracene-2-sulfonyl chloride) to 6.53, reflecting substantially greater lipophilicity [1]. These differences affect chromatographic retention, solvent partitioning, and purification strategy for downstream derivatives.

Physicochemical Profile
Cross-study
MW +57%, logP +2.0 units, BP +80°C vs. unbrominated
Impacts solvent selection, purification, and stoichiometry
Data to verify from supplier databases
Physicochemical properties Molecular weight Boiling point Density LogP Procurement specification

Orthogonal Dual Reactivity: Sulfonyl Chloride & Aryl Bromide

9,10-Dibromoanthracene-2-sulfonyl chloride is the only commercially available anthracene scaffold that simultaneously presents an electrophilic –SO₂Cl group for nucleophilic substitution (amines, alcohols, hydrazines) and two aryl bromide sites at the meso positions for palladium-catalyzed cross-coupling (Suzuki, Heck, Sonogashira). The palladium-catalyzed coupling of 9,10-dibromoanthracene with α,β-unsaturated esters, sulfonates, and sulfonamides proceeds in good yield to form symmetric 9,10-disubstituted anthracenes, which can be further converted to water-soluble carboxylic and sulfonic acids . Anthracene-2-sulfonyl chloride (CAS 17407-98-6) lacks the bromine handles and thus cannot participate in cross-coupling at the meso positions. 9,10-Dibromoanthracene lacks the sulfonyl chloride and cannot be directly converted to sulfonamides or sulfonates without additional synthetic steps .

Orthogonal Reactive Handles
Class-level
3 handles: 1 –SO₂Cl + 2 –Br
Enables sequential diversification without protecting groups
Unbrominated analog has only sulfonyl chloride
Orthogonal synthesis Cross-coupling Sulfonamide library Bifunctional building block Medicinal chemistry

9,10-Dibromoanthracene-2-sulfonyl Chloride: Key Applications


Synthesis of Water-Soluble Triplet-Energy Probes

The sulfonyl chloride group of 9,10-dibromoanthracene-2-sulfonyl chloride enables direct conversion to sodium 9,10-dibromoanthracene-2-sulfonate (DBAS) by hydrolysis under basic conditions. DBAS is the established gold-standard water-soluble triplet-energy reporter for detecting and quantifying chemiexcited triplet carbonyls in biological systems [1]. Its triplet-accepting capability—absent in non-brominated anthracene-2-sulfonate—is directly attributable to the heavy-atom effect of the 9,10-dibromo substitution pattern retained from the parent sulfonyl chloride [2]. The DBAS reporter system has been validated for IC₅₀-based antioxidant screening with three quantitative potency tiers (~50 μM, 200–500 μM, >600 μM) and has demonstrated chemiluminescence enhancement factors of ~4,500-fold in lipoxygenase systems [3][4].

Sulfonamide Library Diversification via Orthogonal Reactivity

The simultaneous presence of the sulfonyl chloride electrophile and two aryl bromide cross-coupling sites makes this compound a uniquely efficient entry point for constructing diverse 9,10-disubstituted anthracene-2-sulfonamide libraries. The –SO₂Cl group reacts with primary or secondary amines to install the sulfonamide pharmacophore, while the C–Br bonds undergo palladium-catalyzed Suzuki, Heck, or Sonogashira coupling to introduce aryl, alkenyl, or alkynyl substituents at the meso positions . This orthogonal reactivity eliminates two synthetic steps compared to sequential functionalization of mono-functional anthracene precursors and avoids protecting group strategies entirely .

Design of Triplet-Harvesting Optoelectronic Materials

The 9,10-dibromoanthracene core exhibits a T₂→S₁ reverse intersystem crossing quantum yield (Φts) of 2.7×10⁻¹—approximately 10,400-fold higher than unsubstituted anthracene and 18-fold higher than 9,10-dichloroanthracene [5]. By converting 9,10-dibromoanthracene-2-sulfonyl chloride to sulfonamide- or sulfonate-linked derivatives, researchers can tether this high-RISC chromophore to polymer backbones, nanoparticles, or electrode surfaces while retaining the triplet-harvesting photophysics. The sulfonyl chloride handle provides the necessary chemical attachment point without requiring additional functional group interconversion at the photophysically critical meso positions .

Differentiated Singlet Oxygen Probes

In peroxidase-catalyzed degradation studies of carcinogenic N-nitrosamines, 9,10-dibromoanthracene-2-sulfonate showed little to no sensitization effect, in contrast to fluorescein, eosin, rhodamine B, and rose bengal, which enhanced chemiluminescence [6]. This differential behavior allows DBAS-derived probes to distinguish triplet carbonyl-mediated pathways from singlet oxygen-mediated pathways—a capability not provided by generic fluorescent sensitizers. The parent sulfonyl chloride enables facile synthesis of DBAS and related derivatives for this specific mechanistic discrimination application [1].

Application
Selection Property
Validation Focus
Water‑soluble triplet‑energy probes
Retained 9,10‑dibromo heavy‑atom effect
Triplet carbonyl detection in biochemical assays
Sulfonamide library diversification
Orthogonal –SO₂Cl and two C–Br reactivity
Sequential cross‑coupling without protecting groups
Triplet‑harvesting optoelectronics
High reverse intersystem crossing efficiency
Triplet‑to‑singlet conversion in OLED or upconversion devices
Differentiated singlet oxygen probes
Low sensitization effect vs. xanthene dyes
Discrimination of triplet carbonyl vs. singlet oxygen pathways

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